2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
The compound "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a nitro group, a ketone group, and a carboxylic acid group, which contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of 1,4-benzoxazine derivatives often involves the condensation of salicylamide with various aldehydes and ketones, as described in the preparation of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, the synthesis of related compounds, such as 4H-1,2-benzoxazines, can be achieved through the intramolecular cyclization of nitroalkanes, which is influenced by the presence of electron-withdrawing groups on the benzene ring . The synthesis of the specific compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the orientation of substituent groups relative to the benzene ring. For example, in a related compound, 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group is at a specific angle to that of the benzene ring, which can influence the compound's reactivity . The exact molecular structure of "this compound" would likely show similar angular relationships between substituents, affecting its chemical behavior.
Chemical Reactions Analysis
Benzoxazine derivatives undergo various chemical reactions, including solvomercuration and acid-catalyzed transformations, which can lead to the formation of metalated 1-oxo-3,4-dihydro-1H-2,1-benzoxazinium ions . The presence of electron-withdrawing substituents, such as a nitro group, can facilitate oxygen functionalization reactions, as seen in the synthesis of functionalized 4H-1,2-benzoxazines . The specific reactions of "this compound" would depend on the reactivity of its functional groups, but it is likely to participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the stability of metalated benzoxazinium ions is dependent on the substituents present in the aromatic ring . The electron-withdrawing effects of substituents like the nitro group can affect the acidity of protons adjacent to the nitro group, which in turn influences reaction rates . The compound , with its nitro, ketone, and carboxylic acid groups, would exhibit unique physical and chemical properties, such as solubility, acidity, and reactivity, which could be explored through experimental studies.
Scientific Research Applications
Chemical Synthesis and Applications
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound that falls within the broader class of benzoxazines, which are noted for their significant chemical versatility and applications in various fields of scientific research. The synthesis and applications of such compounds have been widely studied, reflecting their importance in organic synthesis, material science, and medicinal chemistry.
Benzoxazines, including compounds similar to this compound, have been synthesized through various methods, highlighting their significance as chiral synthons and their use in generating a diverse range of compounds. The methodologies involve dehydration of dihydro-oxazines, cyclization processes, and reactions with electrophiles. These synthetic pathways underscore the chemical flexibility and utility of benzoxazines in creating structurally complex and biologically relevant molecules (M. Sainsbury, 1991).
Role in Plant Defense and Potential Antimicrobial Applications
Benzoxazinoids, closely related to the benzoxazine class, demonstrate the ecological and biological significance of these compounds. Produced by certain plants as defense mechanisms against pests, benzoxazinoids have been studied for their antimicrobial properties. Research suggests that while natural benzoxazinoids show limited direct antimicrobial efficacy, the benzoxazine core structure possesses potential as a scaffold for developing potent antimicrobial agents. Synthetic derivatives of benzoxazines, inspired by the natural benzoxazinoid structure, have exhibited significant inhibitory activities against pathogenic fungi and bacteria, hinting at the application of benzoxazines in designing new antimicrobial compounds (Wouter J. C. de Bruijn, H. Gruppen, J. Vincken, 2018).
Pharmacological Implications
The pharmacological profile of benzoxazines, including compounds structurally akin to this compound, reveals a wide array of biological activities. Benzoxazines have been identified as promising scaffolds in the development of drugs with antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant properties. This versatility in pharmacological applications emphasizes the potential of benzoxazines in medicinal chemistry for the creation of new therapeutic agents with enhanced efficacy and safety profiles (N. Siddiquia, R. Alama, Waquar Ahsana, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMYDNQTCBXZKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617769 |
Source
|
Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154365-44-3 |
Source
|
Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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